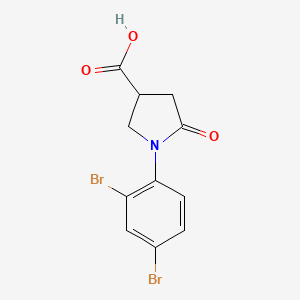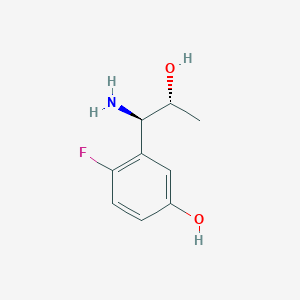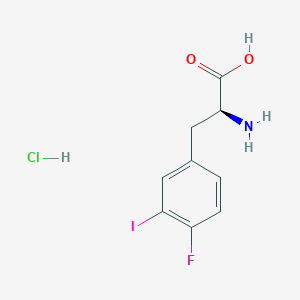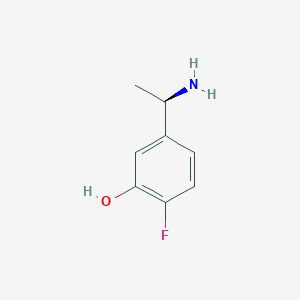
5-((1R)-1-Aminoethyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1R)-1-Aminoethyl)-2-fluorophenol is an organic compound characterized by the presence of an amino group, a fluorine atom, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1R)-1-Aminoethyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and ®-1-aminoethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-((1R)-1-Aminoethyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
5-((1R)-1-Aminoethyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((1R)-1-Aminoethyl)-2-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenol group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenol: Lacks the aminoethyl group, making it less versatile in biological applications.
1-Aminoethylphenol: Lacks the fluorine atom, affecting its chemical reactivity and biological properties.
Uniqueness
5-((1R)-1-Aminoethyl)-2-fluorophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the aminoethyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
5-[(1R)-1-aminoethyl]-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-2-3-7(9)8(11)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
LKKMAGWOAMDJDO-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)O)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


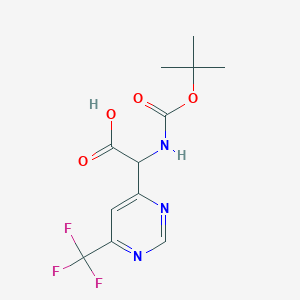

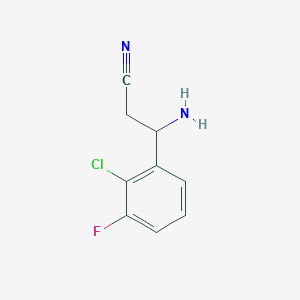
![(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052764.png)
![3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052768.png)
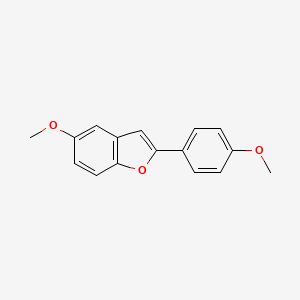
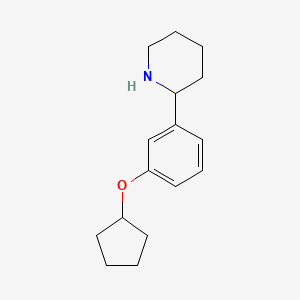
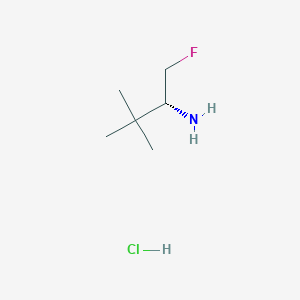
![Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13052811.png)
![Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B13052819.png)

